molecular formula C7H8N4 B13667530 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B13667530
M. Wt: 148.17 g/mol
InChI Key: WNOWNKSDMGXZQE-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 6th position and an amine group at the 8th position. It has garnered interest in various fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of microwave irradiation and mechanochemical methods can be adapted for large-scale production, ensuring efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

InChI

InChI=1S/C7H8N4/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,8H2,1H3

InChI Key

WNOWNKSDMGXZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=NN=C2C(=C1)N

Origin of Product

United States

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